Ethyl 6-bromo-2-chloro-3-methylbenzoate

Description

Significance of Halogenated Aromatic Scaffolds in Advanced Chemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the unique reactivity conferred by the halogen substituents. These atoms act as versatile functional handles, enabling a variety of cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) that are pivotal for constructing complex molecular architectures. The presence of halogens on an aromatic ring influences the molecule's electronic properties, stability, and steric profile. This controlled modification is crucial in the fields of medicinal chemistry and materials science, where precise structural variations can lead to significant changes in biological activity or material properties. organic-chemistry.org

For instance, halogenated benzoates have been investigated for their biological activities, with studies showing that the addition of a halogenated benzoyl group can enhance the anti-fungal properties of natural products like altholactone. nih.gov Specifically, derivatives such as 3-bromo- (B131339) and 2,4-dichlorobenzoates have demonstrated potent activity against various fungal strains. nih.gov This highlights the strategic importance of halogenation in designing new therapeutic agents. Furthermore, these halogenated scaffolds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Overview of Ester Functionality in Chemical Transformations and Derivatization

The ester functional group, characterized by a carbonyl group linked to an oxygen atom (R-COO-R'), is one of the most versatile and useful functionalities in organic chemistry. solubilityofthings.comlibretexts.org Esters are relatively stable, which makes them easy to work with, yet they are sufficiently reactive to participate in a wide range of chemical transformations. solubilityofthings.comlibretexts.org Their importance is evident in their widespread presence in nature, contributing to the flavors and fragrances of fruits and flowers, and their extensive use in industrial applications for producing polymers, solvents, and plasticizers. solubilityofthings.comreagent.co.ukteachy.ai

Key reactions involving the ester group include:

Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol through reaction with water, a process that can be catalyzed by either acid or base (saponification). libretexts.org

Reduction: Strong reducing agents, notably Lithium aluminium hydride (LiAlH₄), can reduce esters to form two alcohol molecules. libretexts.org It is noteworthy that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Transesterification: In the presence of an alcohol and a catalyst, an ester can be converted into a different ester.

Aminolysis: Reaction with ammonia (B1221849) or amines can convert esters into amides. libretexts.org

Grignard Reactions: Esters react with Grignard reagents to produce tertiary alcohols. libretexts.org

This reactivity makes esters crucial intermediates in multi-step synthetic pathways, allowing for the derivatization and construction of more complex organic molecules. solubilityofthings.com

Structural Context of Ethyl 6-bromo-2-chloro-3-methylbenzoate within Benzoate (B1203000) Ester Chemistry

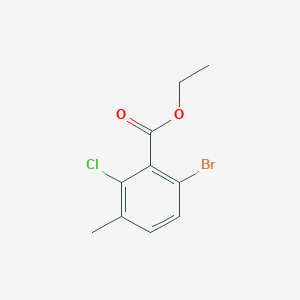

This compound is a polysubstituted benzoate ester. Its structure is defined by a central benzene (B151609) ring attached to an ethyl ester group. The aromatic ring is further substituted with three different groups: a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 3. The combination of these substituents on the benzoate framework creates a molecule with distinct steric and electronic properties that influence its reactivity and potential applications. The presence of two different halogen atoms (bromine and chlorine) categorizes it as a complex halogenated compound. The bromine atom, in particular, significantly increases the molecular weight and hydrophobicity compared to non-brominated analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrClO₂ |

| Molecular Weight | 277.54 g/mol |

| CAS Number | 1478503-61-5 |

This compound serves as a useful case study for understanding how multiple, diverse substituents dictate the character of a benzoate ester. It can be compared with structurally related compounds to highlight the effects of specific functional groups.

Table 2: Structural Comparison of Related Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |

|---|---|---|---|---|

| This compound | C₁₀H₁₀BrClO₂ | 277.55 | Contains Br, Cl, and methyl substituents. | |

| 6-Bromo-2-chloro-3-methylbenzoic acid | C₈H₆BrClO₂ | 249.49 | Carboxylic acid precursor to the ethyl ester. | achemblock.com |

| Ethyl 3-bromo-2-methoxy-6-methylbenzoate | C₁₁H₁₃BrO₃ | 285.13 | Features a methoxy (B1213986) group instead of chlorine. | |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Non-halogenated analogue with a methoxy group. |

Research Gaps and Unaddressed Challenges in the Study of Complex Halogenated Benzoates

Despite their utility, the synthesis and study of complex halogenated benzoates like this compound are not without challenges. A significant hurdle lies in the development of efficient, scalable, and regioselective synthetic methods. The direct halogenation of benzoate precursors can be problematic; for example, direct bromination of toluic acid esters can be complicated by competing reactions such as ester cleavage under thermal conditions. google.com This necessitates the development of robust, one-step processes that are viable on an industrial scale. google.com

Another challenge emerges from the inherent reactivity of the carboxylic acids used as precursors to these esters. In advanced synthetic applications, such as certain cycloaddition reactions, the acidic nature and nucleophilicity of the carboxylate anion can suppress desired reaction pathways by promoting side reactions. acs.org Overcoming these limitations often requires innovative strategies, such as the in situ formation of mixed anhydrides to modulate reactivity. acs.org

Furthermore, while the role of these compounds as synthetic intermediates is well-established, a comprehensive understanding of their specific biological activities and material properties remains a significant research gap. Many complex halogenated benzoates are synthesized as building blocks for larger molecules, but their individual potential as bioactive agents or functional materials is often underexplored. The specific contributions of the combined electronic and steric effects of multiple, different halogen and alkyl substituents on a single aromatic ring are not always predictable, necessitating further empirical investigation to unlock their full potential in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-2-chloro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJNPUCNQROBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Bromo 2 Chloro 3 Methylbenzoate and Analogues

Retrosynthetic Analysis of Ethyl 6-bromo-2-chloro-3-methylbenzoate

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis can proceed as follows:

Ester Disconnection (C-COOR): The most straightforward initial disconnection is the ester linkage. This bond can be readily formed in the final step via Fischer-Speier esterification from the corresponding carboxylic acid, 6-bromo-2-chloro-3-methylbenzoic acid, and ethanol. masterorganicchemistry.com

Functional Group Interconversion (Halogenation/Methylation): The three substituents on the benzoic acid ring—bromo, chloro, and methyl—can be introduced through electrophilic aromatic substitution reactions. masterorganicchemistry.com The order of these introductions is critical to ensure the correct regiochemistry. The directing effects of the substituents (carboxyl, methyl, and halogens) must be considered at each step. For instance, the carboxyl group is a meta-director, while the methyl group and halogens are ortho-, para-directors.

A plausible retrosynthetic pathway would involve disconnecting the bromo and chloro groups, leading back to 3-methylbenzoic acid. The synthesis would then proceed by:

Esterification: Converting the starting benzoic acid to its ethyl ester.

Halogenation: Sequentially introducing the chlorine and bromine atoms, with the order determined by the directing effects of the existing groups to achieve the desired 2,3,6-substitution pattern.

An alternative disconnection involves the C-methyl bond, suggesting a cross-coupling reaction on a dihalogenated benzoate (B1203000) precursor as a more modern approach. This leads back to a dihalobenzoate, which could be synthesized from simpler materials.

Classical Synthetic Routes to Halogenated Benzoate Esters

Classical methods remain fundamental in the synthesis of functionalized aromatic compounds like halogenated benzoate esters. These routes typically involve a sequence of esterification, halogenation, and potentially methylation steps.

Esterification Reactions and Their Optimization

The formation of the ethyl ester group is most commonly achieved through Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Optimization Strategies: The Fischer esterification is an equilibrium-limited reaction. usm.my To maximize the yield of the desired ester, several strategies can be employed:

Use of Excess Reactant: Employing a large excess of the alcohol (ethanol) can shift the equilibrium towards the product side, according to Le Châtelier's principle. tcu.edu

Water Removal: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent. tcu.edu

Catalyst Choice: While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditional catalysts, solid acid catalysts such as H₃PO₄/TiO₂-ZrO₂ are also effective and offer advantages like easier separation and reusability. scispace.comresearchgate.net

Temperature and Reaction Time: Increasing the temperature generally accelerates the reaction rate. Microwave-assisted heating has been shown to significantly reduce reaction times and, in some cases, improve yields, even in sealed vessels where water is not removed. usm.my

| Method | Catalyst | Key Optimization Strategy | Typical Yield | Reference |

|---|---|---|---|---|

| Classical Reflux | H₂SO₄ | Excess alcohol, removal of water | Good to Excellent | usm.my |

| Microwave (Sealed) | H₂SO₄ | Optimized temperature and time intervals for catalyst addition | High | usm.myresearchgate.net |

| Heterogeneous Catalysis | Solid Acids (e.g., H₃PO₄/TiO₂-ZrO₂) | Solvent-free conditions, catalyst reusability | Excellent (up to 98%) | scispace.comresearchgate.net |

| Schotten-Baumann | None (uses acid chloride) | Reaction with alcohol in the presence of a base (e.g., pyridine) | Highly Efficient |

Halogenation Strategies for Aromatic Systems (e.g., Bromination, Chlorination)

Introducing halogen atoms onto the aromatic ring is achieved via electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The choice of halogenating agent and catalyst is crucial for achieving high yields and the correct regioselectivity.

Mechanism: The general mechanism involves the generation of a strong electrophile (e.g., Br⁺ or Cl⁺). For less reactive aromatic rings, a Lewis acid catalyst is required to polarize the dihalogen molecule (e.g., Br₂ or Cl₂), making it more electrophilic. docbrown.infojove.com The aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. jove.com Finally, a base removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. youtube.com

Reagents and Catalysts:

Bromination: Typically performed using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). jove.com N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine, sometimes in the presence of an acid. tandfonline.com

Chlorination: Molecular chlorine (Cl₂) is used with a Lewis acid such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comdocbrown.info

Regioselectivity: The position of halogenation is dictated by the directing effects of the substituents already present on the ring.

Activating Groups: Electron-donating groups like methyl (-CH₃) are ortho-, para-directors.

Deactivating Groups: Electron-withdrawing groups like esters (-COOR) are meta-directors. Halogens are also deactivating but are ortho-, para-directors.

In synthesizing this compound, the sequence of halogenation is critical. Starting with ethyl 3-methylbenzoate (B1238549), the methyl group (ortho-, para-director) and the ester group (meta-director) would direct incoming electrophiles. Chlorination would likely occur at the 2, 4, or 6 positions. Subsequent bromination would be directed by all three existing groups, leading to a complex mixture if not carefully controlled. A more regioselective route might involve halogenating a precursor where the directing groups work in concert. For example, ortho-lithiation followed by halogenation can provide high regioselectivity.

| Halogenation Type | Reagent | Catalyst/Conditions | Electrophile Source | Reference |

|---|---|---|---|---|

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Polarized Br-Br bond | masterorganicchemistry.comjove.com |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Polarized Cl-Cl bond | docbrown.infojove.com |

| Bromination | N-Bromosuccinimide (NBS) | Acid or Pd(II) catalyst | Br⁺ | tandfonline.combeilstein-journals.org |

| Chlorination | N-Chlorosuccinimide (NCS) | Acid or Pd(II) catalyst | Cl⁺ | semanticscholar.org |

Methylation Techniques for Substituted Aromatic Rings

The introduction of a methyl group onto an aromatic ring is classically achieved through the Friedel-Crafts alkylation reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the aromatic compound with an alkyl halide (e.g., methyl chloride or iodide) and a strong Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.comlibretexts.org

The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that acts as the electrophile. masterorganicchemistry.com The aromatic ring then attacks this electrophile in a standard EAS mechanism.

Limitations of Friedel-Crafts Alkylation:

Polyalkylation: The product of the reaction, an alkylated benzene (B151609), is more reactive than the starting material because the alkyl group is an activator. This can lead to the addition of multiple alkyl groups. youtube.com

Rearrangements: When using alkyl halides other than methyl or ethyl halides, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products. This is not a concern for methylation.

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., those bearing -NO₂ or -COOH groups) and those with amine substituents (-NH₂, -NHR, -NR₂), as the Lewis acid catalyst coordinates with these basic groups. libretexts.org

Due to these limitations, it is often more strategic to start with a methylated precursor, such as m-toluic acid (3-methylbenzoic acid), rather than attempting to methylate a pre-functionalized benzoic acid derivative.

Modern Catalytic Approaches to Synthesize this compound

Modern synthetic chemistry increasingly relies on transition metal-catalyzed reactions, particularly those using palladium, for their high efficiency, selectivity, and functional group tolerance. nobelprize.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming C-C bonds, such as introducing the methyl group onto the aromatic ring. libretexts.org Reactions like the Suzuki, Stille, and Negishi couplings are cornerstone methods in modern synthesis. nobelprize.org

Suzuki Coupling Example: A potential modern route to the target molecule could involve a Suzuki coupling. This would start with a dihalogenated benzoate ester, for example, Ethyl 2,6-dichlorobenzoate (B1236402) or Ethyl 2-chloro-6-bromobenzoate. This substrate would then be coupled with a methylboronic acid or a methylboronate ester in the presence of a palladium catalyst and a base.

General Catalytic Cycle: The mechanism for these reactions generally follows a three-step catalytic cycle: nobelprize.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the benzoate ester, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic coupling partner (e.g., the methyl group from the boronic acid) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This approach offers excellent regioselectivity, as the C-C bond is formed precisely at the position of the halogen atom. It avoids the issues of polyalkylation and rearrangement associated with Friedel-Crafts reactions. The Buchwald-Hartwig amination is another important palladium-catalyzed reaction, though it is used for C-N bond formation rather than C-C bond formation. researchgate.netresearchgate.net

| Reaction Name | Aryl Substrate | Coupling Partner | Key Reagents | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl-X (X=Br, I, Cl, OTf) | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | nobelprize.org |

| Stille Coupling | Aryl-X (X=Br, I, OTf) | R-Sn(Alkyl)₃ | Pd(0) catalyst | libretexts.org |

| Negishi Coupling | Aryl-X (X=Br, I, Cl, OTf) | R-ZnX | Pd(0) or Ni(0) catalyst | nobelprize.org |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, enabling the introduction of substituents at positions that are often difficult to access through classical electrophilic aromatic substitution. wikipedia.org The strategy relies on the use of a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond with high regioselectivity. wikipedia.org

In the context of synthesizing polysubstituted benzoates like this compound, DoM offers a precise method for introducing substituents. The ester group itself, while generally considered a moderate DMG, can direct metalation, although stronger DMGs are often preferred. organic-chemistry.org For instance, related functional groups such as amides (-CONR₂) and carbamates (-OCONR₂) are highly effective DMGs. organic-chemistry.org

A plausible synthetic strategy could involve a precursor molecule where a powerful DMG is used to direct the introduction of the chloro or bromo substituent. For example, starting with a simpler methylbenzoate derivative, a DoM reaction could be employed. The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, followed by the deprotonation of the nearest ortho-proton to form the key aryllithium intermediate. wikipedia.org

The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. For example, the combination of s-BuLi with TMEDA (tetramethylethylenediamine) at low temperatures (-78°C) is often effective for the ortho-metalation of sensitive substrates like unprotected benzoic acids. organic-chemistry.org The reactivity can also be fine-tuned by the choice of the organolithium base, which can dictate the chemoselectivity between DoM and other reaction pathways, such as nucleophilic acyl substitution. rsc.org

| Directed Metalation Group (DMG) Strength | Examples | Directing Ability |

|---|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ | High efficiency and regioselectivity in directing lithiation to the ortho-position. organic-chemistry.org |

| Moderate | -OMe, -NR₂, -CF₃, Ester (-COOR) | Effective under specific conditions, may require more forcing conditions or specific reagents. organic-chemistry.org |

| Weak | -F, -Cl, Phenyl | Generally poor directing groups for practical synthetic applications via DoM. organic-chemistry.org |

Chemo- and Regioselective Halogenation Methods

The synthesis of a specifically substituted compound like this compound requires precise control over the introduction of halogen atoms, a process known as chemo- and regioselective halogenation. Halogenation of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism, where a halogen electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com

The regioselectivity of the reaction—that is, the position at which the halogen is introduced—is governed by the electronic properties of the substituents already present on the ring. Electron-donating groups (activating substituents) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (deactivating substituents) direct them to the meta position.

In a hypothetical precursor to this compound, the existing methyl, chloro, and ester groups would collectively influence the position of any subsequent halogenation.

Methyl group (-CH₃): Ortho-, para-directing and activating.

Chloro group (-Cl): Ortho-, para-directing but deactivating.

Ester group (-COOEt): Meta-directing and deactivating.

Achieving the desired 6-bromo, 2-chloro substitution pattern requires a synthetic sequence that leverages these directing effects. For example, one might start with a 2-chloro-3-methylbenzoic acid derivative. The final bromination step would need to be directed to the position para to the methyl group and ortho to the chloro group.

Various halogenating agents and catalysts are used to achieve this. For bromination, molecular bromine (Br₂) is often used with a Lewis acid catalyst like FeBr₃. wikipedia.org For chlorination, chlorine (Cl₂) with FeCl₃ or AlCl₃ is common. masterorganicchemistry.comwikipedia.org The choice of solvent can also influence reactivity and selectivity. wikipedia.org Recent advances have focused on developing catalytic systems that offer greater control. For instance, Lewis base-catalyzed methods have been developed for the chemo-, regio-, and diastereoselective bromochlorination of unsaturated systems, which could potentially be adapted for aromatic compounds. nih.gov

| Halogenation Method | Reagents | Description |

|---|---|---|

| Electrophilic Bromination | Br₂ / FeBr₃ | A classic method for brominating aromatic rings. The Lewis acid polarizes the Br-Br bond, creating a stronger electrophile. wikipedia.org |

| Electrophilic Chlorination | Cl₂ / AlCl₃ or FeCl₃ | Standard procedure for introducing chlorine onto an aromatic ring. The mechanism is analogous to bromination. masterorganicchemistry.com |

| N-Halosuccinimides (NBS, NCS) | N-Bromosuccinimide, N-Chlorosuccinimide | Provide a source of electrophilic halogen under milder conditions, often used for activated aromatic systems. |

| Green Halogenation | H₂O₂ / HBr in aqueous acetic acid | An environmentally benign method that avoids the use of molecular bromine and chlorinated solvents. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The synthesis of complex chemical compounds like this compound traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. Green chemistry offers a framework for designing more sustainable synthetic routes by adhering to a set of twelve principles. organic-chemistry.orgacs.org

Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives, such as water or bio-based solvents. organic-chemistry.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. organic-chemistry.org

Applying these principles to the synthesis of this compound involves several considerations. For the halogenation steps, traditional methods often use chlorinated solvents and stoichiometric Lewis acid catalysts. rsc.org A greener approach would be to use a catalytic system and a more environmentally benign solvent. rsc.orgresearchgate.net For example, indole-catalyzed bromination has been reported as an environmentally friendly method suitable for a range of aromatic compounds. rsc.org Another green alternative involves using hydrogen peroxide as an oxidant with a halide source (e.g., HBr), where the only byproduct is water. researchgate.net

Total Synthesis Strategies for Complex Scaffolds Incorporating the this compound Moiety

The this compound structure is a versatile synthetic intermediate. The presence of multiple functional groups—an ester, a bromo group, and a chloro group—provides several "handles" for further chemical modification. These handles allow the molecule to be incorporated into larger, more complex molecular scaffolds, which are often of interest in medicinal chemistry and materials science.

The bromo and chloro substituents are particularly useful for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The bromo or chloro group can be coupled with an organoboron reagent in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: This reaction couples the aryl halide with an alkene.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne.

A notable example of a complex molecule built from a related bromo-substituted core is the identification of ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of the FtsZ protein in Streptococcus pneumoniae. nih.gov In the synthesis of such molecules, a bromo-substituted aromatic precursor serves as a key building block. The bromine atom is strategically positioned to be either retained in the final structure or used as a reactive site for a crucial cross-coupling step to build the complex heterocyclic system.

The ester functional group on the this compound moiety can also be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, further expanding its synthetic utility in the elaboration of complex target molecules.

Chemical Reactivity and Transformation Pathways of Ethyl 6 Bromo 2 Chloro 3 Methylbenzoate

Reactivity of the Ester Group in Ethyl 6-bromo-2-chloro-3-methylbenzoate

The ester functional group is a key site for chemical modification, enabling access to a range of other functional groups through reactions such as transesterification, hydrolysis, and reduction.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture.

For instance, reacting this compound with methanol (B129727) under acidic conditions (e.g., sulfuric acid) would yield Mthis compound. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, and subsequent elimination of ethanol.

Table 1: Example of a Transesterification Reaction

| Reactant | Reagent | Product |

|---|

Hydrolysis of the ester group in this compound leads to the formation of 6-bromo-2-chloro-3-methylbenzoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the products by using a large excess of water. byjus.comlearncbse.in The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion. The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification of the reaction mixture in a subsequent step protonates the carboxylate to yield the carboxylic acid. Generally, ethyl esters tend to hydrolyze at a slower rate than methyl esters under basic conditions.

The ester group of this compound can be reduced to a primary alcohol, (6-bromo-2-chloro-3-methylphenyl)methanol. A powerful reducing agent is required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent commonly used to reduce esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Table 2: Reduction of the Ester Group

| Reactant | Reagent | Product |

|---|

Reactivity of the Bromo- and Chloro-Substituents on the Aromatic Ring

The halogen atoms on the aromatic ring of this compound are key to its utility in forming new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. youtube.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the ester group is an electron-withdrawing group.

The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. Therefore, the chloro substituent is more likely to be displaced than the bromo substituent in an SNAr reaction. Common nucleophiles used in these reactions include alkoxides, amines, and thiols.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an organic halide or triflate, a palladium catalyst, and an organometallic coupling partner. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov

For this compound, the difference in reactivity between the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition) can allow for selective cross-coupling at the bromo position.

Suzuki Coupling : This reaction couples an organoboron compound (boronic acid or boronic ester) with an organic halide. nih.gov For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 6-aryl-2-chloro-3-methylbenzoate.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org For instance, the reaction of this compound with an alkene like styrene (B11656) could yield a stilbene (B7821643) derivative.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This would allow for the introduction of an alkynyl group at the 6-position of the benzoate (B1203000).

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This method is known for its high functional group tolerance.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product (at the 6-position) |

|---|---|---|

| Suzuki | Arylboronic acid | Aryl group |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Alkynyl group |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Ligand Effects on Cross-Coupling Efficiency

The choice of ligand is paramount in modulating the efficiency and selectivity of cross-coupling reactions involving this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role in the catalytic cycle. They influence the stability of the active catalyst, the rate of oxidative addition, transmetalation, and reductive elimination.

For challenging cross-couplings, such as those involving the more robust C-Cl bond, the use of sterically bulky and electron-rich ligands is often necessary. These ligands can promote the formation of the active, low-coordinate metal species required for oxidative addition. For instance, in Suzuki couplings, ligands like SPhos, XPhos, or Buchwald's biaryl phosphine (B1218219) ligands can enable the efficient coupling of aryl chlorides. The specific ligand chosen can also impact the product yield and the suppression of side reactions, such as hydrodehalogenation. Research has shown that in some iron-catalyzed cross-coupling reactions, the use of urea-derived ligands like DMI or DMPU can be more effective than traditional additives like NMP. researchgate.net The ligand can also play a role in preventing catalyst deactivation and promoting the desired reductive elimination step to afford the final product.

Reductive Debromination and Dechlorination

Selective removal of the halogen substituents through reductive dehalogenation offers another synthetic pathway. The greater lability of the C-Br bond compared to the C-Cl bond allows for selective reductive debromination under milder conditions. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydride source like sodium borohydride (B1222165) or through transfer hydrogenation.

Complete dehalogenation, removing both the bromine and chlorine atoms, would require more vigorous reaction conditions. This step-wise dehalogenation capability adds to the synthetic versatility of this compound, allowing for the programmed introduction of hydrogen at specific positions.

Electrophilic Aromatic Substitution (e.g., Nitration)

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the existing substituents heavily influence the position and feasibility of such reactions. masterorganicchemistry.com The ethyl ester group is a deactivating, meta-directing group. youtube.com The halogen atoms (bromo and chloro) are also deactivating but are ortho, para-directing. The methyl group is an activating, ortho, para-directing group.

Reactivity of the Methyl Group and Aromatic Ring Electrophilic/Nucleophilic Behavior

The methyl group on the aromatic ring is susceptible to oxidation under strong oxidizing conditions (e.g., using potassium permanganate (B83412) or chromic acid) to yield the corresponding carboxylic acid. This transformation would, however, likely be accompanied by hydrolysis of the ethyl ester. The methyl group can also be a site for free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation to introduce a bromine atom at the benzylic position.

The aromatic ring itself, being substituted with electron-withdrawing groups (ester, chloro, bromo), is relatively electron-poor. This reduced nucleophilicity makes it less reactive towards electrophilic attack. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing groups. However, the absence of a strongly activating group (like a nitro group) ortho or para to the halogens means that SNAr reactions would likely require high temperatures and a strong nucleophile.

Multi-Step Transformations and Sequential Reactions Involving this compound

The differential reactivity of the bromo and chloro substituents makes this compound an excellent substrate for multi-step synthetic sequences. A typical strategy would involve an initial cross-coupling reaction at the more reactive C-Br bond, followed by a second transformation at the C-Cl bond.

For example, a Sonogashira coupling could be performed at the C-Br position to introduce an alkyne substituent. The resulting product could then undergo a subsequent Suzuki or Buchwald-Hartwig amination at the C-Cl position. This sequential approach allows for the controlled and regioselective construction of highly substituted and complex aromatic structures from a single, readily available starting material.

Stereoselective and Regioselective Transformations of this compound Derivatives

While this compound itself is achiral, its derivatives can be involved in stereoselective and regioselective transformations. For instance, if a prochiral group is introduced through one of the transformation pathways described above, subsequent reactions could be designed to be stereoselective.

Furthermore, in reactions where multiple isomers could potentially be formed, the inherent electronic and steric properties of the substituted ring can lead to high regioselectivity. For example, in the electrophilic aromatic substitution reactions, the directing effects of the existing substituents will favor the formation of one constitutional isomer over others. The strategic use of catalysts and reaction conditions can further enhance this regioselectivity, ensuring the desired isomer is obtained as the major product.

Interactive Data Table of Research Findings

| Reaction Type | Reagents and Conditions | Product(s) | Key Findings |

| Cross-Coupling | Pd catalyst, phosphine ligand, base, boronic acid (Suzuki) | Arylated or alkylated benzoate | Ligand choice is critical for efficiency, especially for C-Cl bond activation. |

| Reductive Dehalogenation | Pd/C, H₂ or hydride source | Debrominated or dechlorinated benzoate | Selective debromination is possible under milder conditions than dechlorination. |

| Nitration | HNO₃, H₂SO₄ | Nitrated benzoate derivative | Ring is deactivated, requiring harsh conditions; substitution pattern is directed by existing groups. |

| Benzylic Bromination | NBS, radical initiator | Brominated methyl group derivative | Allows for further functionalization at the methyl position. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Purity Assessment

Elucidation of Reaction Intermediates and Products via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of Ethyl 6-bromo-2-chloro-3-methylbenzoate, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but two-dimensional (2D) techniques are essential for unambiguous assignment of all proton and carbon signals.

2D NMR experiments are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, which are adjacent to each other. It would also show a correlation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl ester group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. The HSQC spectrum is critical for assigning the carbon signals. For instance, it would show correlations between the aromatic protons and their corresponding aromatic carbons, the ethyl group's methylene protons and the methylene carbon, and the ethyl group's methyl protons and the methyl carbon. Similarly, the protons of the methyl group on the benzene (B151609) ring would correlate to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The aromatic protons showing correlations to the carbonyl carbon of the ester and to the other aromatic carbons, helping to place the substituents on the ring.

The methylene protons of the ethyl group showing a correlation to the carbonyl carbon.

The methyl protons on the aromatic ring showing correlations to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In the case of this compound, a NOESY spectrum could provide conformational information, such as the spatial relationship between the methyl group on the ring and the adjacent chloro substituent or the ethyl ester group.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Carbonyl (C=O) | - | ~165 | Methylene H, Aromatic H | - |

| Aromatic C-Br | - | ~120 | Aromatic H | Aromatic H |

| Aromatic C-Cl | - | ~135 | Aromatic H, Methyl H | Methyl H |

| Aromatic C-CH₃ | - | ~138 | Aromatic H, Methyl H | Aromatic H |

| Aromatic CH | ~7.5 - 7.8 | ~128-132 | Carbonyl C, Other Aromatic C's | Other Aromatic H, Methyl H |

| Aromatic CH | ~7.5 - 7.8 | ~128-132 | Carbonyl C, Other Aromatic C's | Other Aromatic H |

| Ring Methyl C | - | ~20 | Aromatic C's | - |

| Ring Methyl H | ~2.4 | - | Aromatic C-Cl, Aromatic C-CH₃ | Aromatic H, Chloro group influence |

| Ethyl Methylene C | - | ~62 | Carbonyl C, Ethyl Methyl C | - |

| Ethyl Methylene H | ~4.4 | - | Carbonyl C, Ethyl Methyl C | Ethyl Methyl H |

| Ethyl Methyl C | - | ~14 | Ethyl Methylene C | - |

| Ethyl Methyl H | ~1.4 | - | Ethyl Methylene C | Ethyl Methylene H |

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. nih.govwiley.com For this compound, ssNMR could be used to:

Determine the number of unique molecules in the asymmetric unit of the crystal.

Provide information on intermolecular interactions, such as halogen bonding, which can be inferred from changes in the chemical shifts and quadrupolar coupling constants of the bromine and chlorine nuclei. nih.gov

Characterize polymorphism, which is the existence of different crystalline forms of the same compound.

The study of quadrupolar nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br in the solid state is particularly informative, though technically challenging due to broad signals. wiley.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis and Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS is essential for confirming its molecular formula (C₁₀H₁₀BrClO₂).

A key feature of the mass spectrum of this compound is its distinctive isotopic pattern due to the presence of bromine and chlorine. nih.govyoutube.com

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The relative intensities of these peaks are predictable and serve as a definitive signature for the presence of one bromine and one chlorine atom. youtube.com GC-EI-HRMS is a common technique for analyzing such halogenated organic compounds. bohrium.comresearchgate.net

**Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₁₀H₁₀BrClO₂) **

| Ion | m/z (approx.) | Relative Abundance (%) |

| [M]⁺ (C₁₀H₁₀⁷⁹Br³⁵ClO₂) | 275.96 | 100 |

| [M+2]⁺ (C₁₀H₁₀⁸¹Br³⁵ClO₂ / C₁₀H₁₀⁷⁹Br³⁷ClO₂) | 277.96 | ~130 |

| [M+4]⁺ (C₁₀H₁₀⁸¹Br³⁷ClO₂) | 279.96 | ~32 |

| [M+6]⁺ | 281.96 | Negligible |

Note: The exact m/z values would be determined to several decimal places by HRMS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the key expected vibrational bands are:

C=O Stretch: A strong band in the FT-IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. libretexts.org

C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) appear just below 3000 cm⁻¹.

C-Cl and C-Br Stretches: These appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 600-800 cm⁻¹ and the C-Br stretch at lower wavenumbers, around 500-600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the non-polar bonds and can provide complementary information, especially for the aromatic ring vibrations and the C-Br and C-Cl bonds. nih.govresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C-O (Ester) | Stretch | 1100 - 1300 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Complex Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a more complex derivative can be grown, X-ray crystallography can provide:

Unambiguous confirmation of the molecular structure, including the substitution pattern on the benzene ring.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state, such as the orientation of the ethyl ester group relative to the aromatic ring.

Details of intermolecular interactions, including π-π stacking, hydrogen bonding (if applicable in derivatives), and halogen bonding, which dictate the crystal packing.

While no crystal structure for this specific compound is publicly available, studies on similar substituted benzoates demonstrate the utility of this technique. nih.gov

Chromatographic Techniques for Purity Profiling and Separation of Isomers

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomeric impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. helixchrom.comupb.ro The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring is a strong chromophore.

Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. A non-polar or medium-polarity capillary column would be suitable for its separation.

These chromatographic techniques are crucial for ensuring the purity of the compound, which is vital for its use in further synthetic steps or biological testing, and for separating it from potential constitutional isomers that may form during its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method is essential for separating the main component from structurally similar impurities, which may include starting materials, intermediates, or degradation products.

A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for substituted benzoate (B1203000) esters. nih.govscirp.org This method utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. The development process involves optimizing several parameters to achieve adequate resolution, peak shape, and sensitivity.

Detailed Research Findings:

The primary goal is to resolve the target compound from potential impurities, such as the unesterified carboxylic acid precursor, 6-bromo-2-chloro-3-methylbenzoic acid, or byproducts from incomplete halogenation. The ester is significantly more non-polar than its corresponding carboxylic acid and will thus have a longer retention time under typical RP-HPLC conditions.

Method development would proceed by:

Column Selection: A C18 column is a common starting point, providing excellent retention and selectivity for aromatic compounds. nih.gov Columns with a length of 150-250 mm and an internal diameter of 4.6 mm are standard.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic solvent (acetonitrile or methanol) is generally required. ekb.eg A typical gradient might start with a higher percentage of the aqueous phase and ramp up the organic phase concentration to elute the more non-polar compounds.

Detection: The aromatic ring and carbonyl group in this compound provide strong UV absorbance. A UV detector, often a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, can be used for detection and quantification. nih.gov Wavelengths around 225 nm and 255 nm are often effective for benzoate derivatives. nih.gov

Validation: The finalized method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). ekb.eg

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Potential Impurities and Expected Elution Order in RP-HPLC

| Compound | Structure | Expected Retention Time |

| 6-Bromo-2-chloro-3-methylbenzoic acid | Precursor/Hydrolysis Product | Earlier than the main peak |

| This compound | Main Compound | Later than the acid precursor |

| Related isomers (e.g., different halogen positions) | Synthesis Byproduct | Close to the main peak |

Gas Chromatography (GC) for Volatile Byproducts and Purity Evaluation

Gas Chromatography (GC) is an ideal technique for the purity assessment of volatile and thermally stable compounds like this compound. It is particularly effective for identifying and quantifying volatile byproducts, residual solvents from synthesis, or more volatile impurities that may not be easily detected by HPLC. tandfonline.comnih.gov

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase.

Detailed Research Findings:

For halogenated aromatic compounds, a mid-polarity capillary column is often employed to achieve optimal separation. gcms.cz A flame ionization detector (FID) provides excellent sensitivity for general hydrocarbon content and is suitable for purity determination by area percent. For enhanced selectivity towards halogenated compounds, a Halogen Specific Detector (XSD) or an Electron Capture Detector (ECD) can be used, offering superior sensitivity for trace-level halogenated impurities. davidsonanalytical.co.uk

Method development considerations include:

Column Selection: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane) provides good resolving power for aromatic isomers.

Temperature Programming: A temperature gradient is essential to ensure the elution of both volatile solvents at the beginning of the run and the high-boiling-point main compound with good peak shape in a reasonable time.

Carrier Gas: Nitrogen or helium is commonly used as the carrier gas. gcms.cz

Inlet Conditions: A split/splitless inlet is typically used, with the split ratio adjusted based on the concentration of the sample to avoid column overload. gcms.cz

Table 3: Representative GC Method Parameters

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (100:1) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Table 4: Potential Volatile Byproducts Analyzed by GC

| Compound | Potential Source | Expected Retention Time |

| Toluene | Residual Solvent | Early eluting |

| Ethanol | Residual Reactant | Early eluting |

| This compound | Main Compound | Late eluting |

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Complex Mixture Deconvolution

When standard chromatographic methods lack the sensitivity or selectivity required for trace analysis or the deconvolution of complex mixtures, advanced hyphenated techniques are employed. Coupling chromatography with mass spectrometry (MS) provides an additional dimension of separation and detection based on the mass-to-charge ratio (m/z) of the analytes, offering structural information and unambiguous identification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS is a powerful tool for identifying unknown volatile impurities. nih.gov For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized. This technique involves selecting a specific precursor ion from a compound eluting from the GC, fragmenting it, and then monitoring for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for the quantification of trace-level impurities, even when they co-elute with other components. umb.edu This is particularly useful for detecting trace amounts of isomeric or structurally related halogenated byproducts in the this compound matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For impurities that are not volatile, are thermally labile, or have poor GC performance, LC-MS/MS is the technique of choice. umb.edu It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. Using an electrospray ionization (ESI) source, analytes eluting from the LC column are ionized before entering the mass spectrometer. Similar to GC-MS/MS, the use of MRM mode enables highly selective and sensitive quantification of trace-level non-volatile impurities, such as the carboxylic acid precursor or potential degradation products formed during stability studies. umb.edu

Table 5: Illustrative MRM Transitions for Trace Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique |

| This compound | 277.0 | 231.0 (Loss of C₂H₅OH) | GC-MS/MS or LC-MS/MS |

| 6-Bromo-2-chloro-3-methylbenzoic acid | 249.0 | 231.0 (Loss of H₂O) | LC-MS/MS |

Mechanistic Investigations of Reactions Involving Ethyl 6 Bromo 2 Chloro 3 Methylbenzoate

Reaction Kinetics and Thermodynamics of Key Transformations

The reaction kinetics and thermodynamics of transformations involving Ethyl 6-bromo-2-chloro-3-methylbenzoate are dictated by the electronic and steric environment of the substituted benzene (B151609) ring. The presence of two different halogen atoms (bromine and chlorine), a methyl group, and an ethyl ester group offers a complex interplay of effects that govern reaction rates and equilibria.

Key transformations for this substrate often involve nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. In such reactions, the relative reactivity of the C-Br and C-Cl bonds is a critical factor. Generally, the carbon-bromine bond is weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the stronger carbon-chlorine bond. This difference in bond dissociation energy typically results in higher reaction rates for processes involving the C-Br bond.

Steric hindrance also plays a significant role. The methyl group at the 3-position and the chloro group at the 2-position flank the bromo group at the 6-position, creating a sterically congested environment. This can influence the approach of catalysts and reactants, potentially lowering reaction rates compared to less substituted analogues.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Parameter | Value (at C-Br) | Value (at C-Cl) | Notes |

| Rate Constant (k) | k_Br | k_Cl | k_Br > k_Cl due to lower C-X bond dissociation energy. |

| Activation Energy (Ea) | Ea_Br | Ea_Cl | Ea_Br < Ea_Cl, reflecting the higher reactivity of the C-Br bond. |

| Pre-exponential Factor (A) | A_Br | A_Cl | May be influenced by steric hindrance around the reaction site. |

This table presents hypothetical data to illustrate expected kinetic trends.

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling, a common reaction for this type of substrate, involves several key steps. youtube.comnih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Given the higher reactivity of the C-Br bond, this step is expected to occur selectively at the 6-position of this compound to form a Pd(II) intermediate. youtube.comyoutube.com The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial and can influence the rate and selectivity of this step. rsc.orgreddit.com

Transmetalation: The organopalladium(II) halide intermediate then undergoes transmetalation with an organoboron reagent (in the presence of a base). The base activates the organoboronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide. nih.govnih.gov

Reductive Elimination: The resulting diorganopalladium(II) complex is often unstable and undergoes reductive elimination to form the new carbon-carbon bond and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The steric hindrance from the adjacent methyl and chloro groups can impact both the oxidative addition and reductive elimination steps, potentially requiring more robust catalytic systems with bulky, electron-rich phosphine ligands to achieve high efficiency. rsc.orgorganic-chemistry.org

Role of Solvents and Additives in Reaction Pathways

The choice of solvents and additives can profoundly influence the reaction pathway, rate, and selectivity in transformations involving this compound. mdpi.com

Solvents: The solvent affects the solubility of reactants and catalysts, and it can also influence the stability of intermediates and transition states. For palladium-catalyzed cross-coupling reactions, common solvents include polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). mdpi.com In some cases, aqueous solvent systems can be employed, which may offer environmental benefits and unique reactivity. organic-chemistry.org The solvent can also play a role in the aggregation state of the catalyst, which can impact its activity and selectivity. whiterose.ac.uk

Bases: In reactions like the Suzuki-Miyaura coupling, a base is essential for activating the organoboronic acid for transmetalation. nih.govyoutube.com The strength and nature of the base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or hydroxides) can affect the reaction rate and can also influence the selectivity in substrates with multiple reactive sites. mdpi.comnih.gov

Additives: Additives such as salts (e.g., LiCl) can sometimes accelerate reactions by facilitating the transmetalation step or by preventing catalyst deactivation. In some ligand-controlled reactions, the presence of certain ions can even switch the site-selectivity of the cross-coupling in dihaloarenes. whiterose.ac.uk The choice of phosphine ligand is a critical additive that modulates the electronic and steric properties of the palladium catalyst, thereby controlling its reactivity and selectivity. reddit.comresearchgate.netacs.org

Table 2: Effect of Solvents and Bases on a Hypothetical Cross-Coupling Reaction Yield

| Solvent | Base | Yield (%) | Notes |

| Dioxane | K₂CO₃ | 85 | Standard conditions, good yield. |

| THF | K₃PO₄ | 92 | Stronger base can sometimes improve efficiency. |

| Toluene | NaOtBu | 75 | Non-polar solvent may be less effective for polar intermediates. |

| Dioxane/H₂O | K₂CO₃ | 88 | Aqueous conditions can be effective and environmentally friendly. |

This table presents hypothetical data to illustrate the influence of reaction conditions.

Isotope Labeling Studies for Reaction Mechanism Determination

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of reactions involving this compound, both stable and radioactive isotopes can be employed to gain mechanistic insights.

A common application is the use of deuterium (B1214612) (²H) to probe kinetic isotope effects (KIEs). slideserve.comnih.gov For example, if a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically result in a slower reaction rate (a primary KIE). This could be used to investigate potential C-H activation reactions involving the methyl group on the benzene ring. nih.govpkusz.edu.cn For instance, if a reaction were to proceed via palladation at the methyl group, a significant kH/kD would be expected.

Furthermore, labeling the starting material with ¹³C at specific positions can help to follow the carbon skeleton through complex rearrangements or to confirm the connectivity in the final product using NMR spectroscopy or mass spectrometry. nih.gov For example, ¹³C labeling of the ester carbonyl could be used to track its fate in hydrolysis or amidation reactions.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants. wiley.com This approach avoids the potential artifacts associated with analyzing quenched reaction aliquots.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR is a powerful tool for studying homogeneous catalytic reactions. wiley.comacs.org By placing the reaction mixture directly in an NMR tube within the spectrometer, it is possible to observe the appearance of product signals and the disappearance of starting material signals over time. Furthermore, it may be possible to detect and characterize key catalytic intermediates, such as the Pd(II) species formed after oxidative addition, providing direct evidence for the proposed catalytic cycle. acs.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR spectroscopy is particularly useful for monitoring changes in functional groups. youtube.com For example, in a reaction involving the ester group of this compound, the characteristic C=O stretching frequency can be monitored to follow the reaction progress. This technique is also valuable for studying reactions under pressure, such as carbonylations. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): For heterogeneous catalytic reactions, SERS can provide vibrational information about species adsorbed on the catalyst surface. nih.govrsc.orgresearchgate.net This can be invaluable for understanding the interaction of this compound with the catalyst surface and for monitoring the formation of surface-bound intermediates.

These in-situ methods provide a dynamic picture of the reaction, offering a deeper understanding of the mechanism than can be obtained from endpoint analysis alone.

Theoretical and Computational Studies of Ethyl 6 Bromo 2 Chloro 3 Methylbenzoate and Its Reaction Pathways

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of Ethyl 6-bromo-2-chloro-3-methylbenzoate. These calculations reveal the distribution of electrons within the molecule, which is crucial for determining its reactivity and spectroscopic behavior. By solving approximations of the Schrödinger equation for the molecule, researchers can obtain valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the presence of electronegative halogen atoms (bromine and chlorine) and the ester group significantly influences the electron density distribution across the aromatic ring and its substituents.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a powerful tool for computational chemists to predict the geometric and energetic properties of molecules with high accuracy. For this compound, DFT methods are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Various combinations of functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) can be used to perform these calculations. The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data. Once the optimized geometry is found, DFT can be used to calculate a range of properties, including total energy, bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed picture of the molecule's structure.

Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 121.0 |

| C=O | 1.22 | O=C-O | 124.8 |

Note: The data in this table is exemplary and would be derived from specific DFT calculations.

Transition State Modeling and Reaction Barrier Analysis

Understanding the reaction mechanisms involving this compound requires the study of transition states. Transition state theory is used to model the high-energy structures that molecules pass through during a chemical reaction. By identifying the transition state and calculating its energy, chemists can determine the activation energy, or reaction barrier, for a particular transformation.

For instance, in nucleophilic substitution reactions where the bromine or chlorine atom is replaced, computational models can map out the entire reaction pathway. This involves locating the transition state structure connecting the reactants and products. The energy difference between the reactants and the transition state provides the activation barrier, which is a key factor in determining the reaction rate. A lower activation barrier implies a faster reaction. These models can also elucidate the stereochemistry and regioselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them.

The ethyl group and the ester moiety can rotate, leading to various conformers. MD simulations can help identify the most populated conformers at a given temperature. Furthermore, these simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, researchers can understand how these molecules interact with each other through forces like van der Waals interactions and dipole-dipole interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, key spectroscopic data that can be predicted include:

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei.

Infrared (IR): Vibrational frequencies corresponding to different bond stretches and bends can be computed, helping to interpret experimental IR spectra. For example, the characteristic carbonyl (C=O) stretch of the ester group can be predicted.

Ultraviolet-Visible (UV-Vis): Electronic transitions and the corresponding absorption wavelengths can be calculated to predict the UV-Vis spectrum.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Exemplary Data)

| Spectrum | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 165 ppm | 164.8 ppm |

| ¹H NMR (CH₃-ring) | 2.4 ppm | 2.38 ppm |

Note: The data in this table is exemplary and illustrates the comparison between calculated and experimental values.

Rational Design of Derivatives and Reaction Conditions Based on Computational Models

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with desired properties. By systematically modifying the structure in silico—for example, by replacing the bromine or chlorine with other functional groups—chemists can predict how these changes will affect the molecule's electronic properties, stability, and reactivity.

This computational pre-screening can save significant time and resources in the laboratory by prioritizing the synthesis of the most promising candidates. Furthermore, computational models can help optimize reaction conditions. For instance, by studying the reaction mechanism in different solvents or with different catalysts, it is possible to identify the conditions that will lead to the highest yield and selectivity for a desired product. This predictive power makes computational chemistry an indispensable tool in modern chemical research and development.

Potential Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Multi-Step Organic Synthesis